![molecular formula C22H19BrN2O3S B2487727 4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-74-4](/img/structure/B2487727.png)

4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

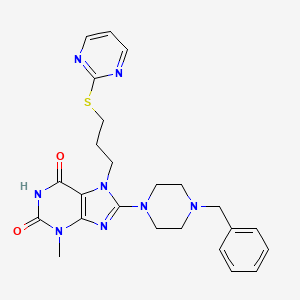

The synthesis of similar benzo[e][1,2,4]thiadiazin derivatives involves intricate reactions, including ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides, which are accessible from commercially available building blocks. These processes underline the complex synthetic routes required to produce such compounds, highlighting their pharmacological significance beyond mere structural curiosity (Fülöpová et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds, like 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, reveals intricate details such as disorder over two orientations and specific dihedral angles between different molecular units. These structural analyses are crucial for understanding the physicochemical behavior and potential intermolecular interactions of the compound (Fun et al., 2009).

Aplicaciones Científicas De Investigación

Brominated Flame Retardants in Indoor Environments

This section reviews the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting the increasing application and associated (potential) risks. Research gaps are evident for many NBFRs, lacking inclusion in monitoring programs and studies, calling for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching. Concerns are raised for certain NBFRs like EH-TBB, BEH-TEBP, DBDPE, and BTBPE due to their often-reported high concentrations (Zuiderveen et al., 2020).

Antioxidant Capacity Assay Analysis

This section elaborates on the ABTS/potassium persulfate decolorization assay of antioxidant capacity, commonly used alongside DPPH radical-based assays. It uncovers two principal reaction pathways for antioxidants, some forming coupling adducts with ABTS•+, and others undergoing oxidation without coupling. Further research is needed to clarify the extent of the coupling reaction's contribution to the total antioxidant capacity and the specificity and relevance of the oxidation products. Despite uncertainties, ABTS-based assays are still recommended, especially for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Practical Synthesis of Bromobiphenyl Compounds

This section reviews a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain anti-inflammatory and analgesic materials. The review addresses the absence of an easily performed synthesis in the literature and patents, and proposes a practical pilot-scale method, overcoming the limitations and costs associated with previous methods. This development opens pathways for large-scale production and further research in related fields (Qiu et al., 2009).

Propiedades

IUPAC Name |

4-[(4-bromophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3S/c1-15-6-5-7-16(2)21(15)25-22(26)24(14-17-10-12-18(23)13-11-17)19-8-3-4-9-20(19)29(25,27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSDGIJPBPVBNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)

![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)

![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)

![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)